2-Fluoro-3,5-dimethoxybenzoic acid

Descripción general

Descripción

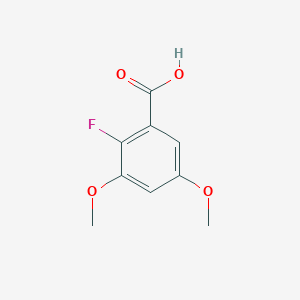

2-Fluoro-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9FO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted with a fluorine atom and two methoxy groups, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3,5-dimethoxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its high yield and the availability of starting materials.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and fluorination reactions are applicable. Industrial production would likely involve large-scale nucleophilic substitution reactions, optimized for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-3,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Fluoride salts in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate.

Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents.

Major Products:

Substitution Products: Depending on the nucleophile used.

Oxidation Products: Aldehydes or carboxylic acids.

Coupling Products: Biaryl compounds.

Aplicaciones Científicas De Investigación

2-Fluoro-3,5-dimethoxybenzoic acid has several applications in scientific research:

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Used in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-3,5-dimethoxybenzoic acid depends on the specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation with palladium catalysts . The fluorine and methoxy groups influence the reactivity and selectivity of the compound in various chemical reactions.

Comparación Con Compuestos Similares

2-Fluorobenzoic Acid: Lacks the methoxy groups, making it less reactive in certain reactions.

3,5-Dimethoxybenzoic Acid: Lacks the fluorine atom, affecting its chemical behavior and applications.

2,4-Difluoro-3,5-dimethoxybenzoic Acid: Contains an additional fluorine atom, which can further influence its reactivity.

Uniqueness: 2-Fluoro-3,5-dimethoxybenzoic acid is unique due to the combination of fluorine and methoxy substituents, which confer distinct electronic and steric properties. These properties make it a valuable compound in various synthetic and research applications.

Actividad Biológica

2-Fluoro-3,5-dimethoxybenzoic acid is an aromatic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, cellular effects, and related research findings.

- Molecular Formula : C₉H₉FO₄

- Molecular Weight : 200.165 g/mol

- Structure : The compound features a benzene ring with two methoxy groups at positions 3 and 5, and a fluorine atom at position 2. This unique structure contributes to its chemical reactivity and biological activity.

Target and Mode of Action

This compound is primarily utilized in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. The compound acts through transmetalation processes, facilitating the formation of carbon-carbon bonds. Its interaction with specific enzymes and proteins suggests a multifaceted role in biochemical pathways.

Biochemical Pathways

The compound interacts with cytochrome P450 enzymes, impacting oxidative reactions within cells. This interaction can lead to modifications that affect the compound's reactivity and stability. Additionally, it may influence cellular signaling pathways involving reactive oxygen species (ROS), thereby modulating gene expression and metabolic processes.

Antioxidant Activity

At low doses, this compound exhibits antioxidant properties, helping to protect cells from oxidative stress. It has been shown to induce the expression of antioxidant genes, enhancing cellular defense mechanisms against oxidative damage.

Inhibition of Enzymatic Activity

The compound may act as an inhibitor of certain enzymes, including cytochrome P450. By binding to active sites on these enzymes, it can prevent the metabolism of other substrates, thereby altering metabolic pathways within the cell.

Research Findings

Recent studies have highlighted various biological activities associated with this compound:

Case Studies

-

Study on Antioxidant Activity :

- Researchers observed that at low concentrations, this compound significantly reduced oxidative stress markers in cultured cells. This suggests its potential as a therapeutic agent in conditions characterized by oxidative damage.

-

Enzyme Interaction Study :

- A study investigating the interaction between the compound and cytochrome P450 enzymes revealed that it could inhibit enzymatic activity at certain concentrations, indicating a possible role in drug metabolism modulation.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,5-Dimethoxybenzoic Acid | No fluorine substituents | Primarily used as a precursor in organic synthesis |

| 2-Fluoro-3-methoxybenzoic Acid | One fluorine atom | Exhibits different biological activity profiles |

| 4-Fluoro-3,5-dimethoxybenzoic Acid | Fluorine at a different position | May show enhanced stability compared to difluorinated analogs |

| 2-Chloro-3,5-dimethoxybenzoic Acid | Chlorine instead of fluorine | Provides insights into halogen effects on reactivity |

Propiedades

IUPAC Name |

2-fluoro-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXGLFJDVUJJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593837 | |

| Record name | 2-Fluoro-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651734-59-7 | |

| Record name | 2-Fluoro-3,5-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651734-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.